2-(2-Bromobenzoyl)-3-methylpyridine

Lipophilicity ADME Medicinal Chemistry

2-(2-Bromobenzoyl)-3-methylpyridine (CAS 1187167-16-3) is a brominated benzoylpyridine derivative with the IUPAC name (2-bromophenyl)(3-methyl-2-pyridinyl)methanone. It belongs to the class of heterocyclic aryl ketones characterized by a 2‑bromobenzoyl moiety attached to a 3‑methylpyridine ring through a carbonyl bridge.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 1187167-16-3
Cat. No. B1439999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromobenzoyl)-3-methylpyridine
CAS1187167-16-3
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=O)C2=CC=CC=C2Br
InChIInChI=1S/C13H10BrNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
InChIKeyFRLOFIYEDPDTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromobenzoyl)-3-methylpyridine (CAS 1187167-16-3): Core Structural and Physicochemical Identity


2-(2-Bromobenzoyl)-3-methylpyridine (CAS 1187167-16-3) is a brominated benzoylpyridine derivative with the IUPAC name (2-bromophenyl)(3-methyl-2-pyridinyl)methanone [1]. It belongs to the class of heterocyclic aryl ketones characterized by a 2‑bromobenzoyl moiety attached to a 3‑methylpyridine ring through a carbonyl bridge [1]. Its molecular formula is C₁₃H₁₀BrNO, with a molecular weight of 276.13 g/mol, a computed XLogP3 of 3.6, and a topological polar surface area (TPSA) of 30 Ų [1]. The compound is commercially available as a research intermediate from multiple suppliers, typically at purities of 95–97% .

Why 2-(2-Bromobenzoyl)-3-methylpyridine Cannot Be Substituted Indiscriminately Within the Benzoylpyridine Series


Compounds within the 2‑halobenzoyl‑3‑methylpyridine class are not functionally interchangeable due to systematic variations in lipophilicity, halogen‑leaving‑group reactivity, and steric/electronic effects dictated by the halogen identity and its position on the benzoyl ring [1][2]. For example, the XLogP3 values differ by up to 0.6 log units among the fluoro (3.0), chloro (3.5), and bromo (3.6) analogs, directly impacting membrane permeability, solubility, and off‑target binding in medicinal chemistry applications [1]. Furthermore, the C–Br bond provides a distinct reactivity window in cross‑coupling chemistry—more facile than C–Cl but more controlled than C–I—making the bromo analog the preferred intermediate for sequential or late‑stage functionalization where both reactivity and selectivity must be balanced [3][4]. Additionally, moving the bromine from the 2‑position to the 3‑position generates a constitutional isomer (CAS 1187165‑38‑3) with identical molecular weight but different spatial orientation of the halogen, which can alter molecular recognition by biological targets and crystal packing in solid‑state applications [1][5]. These non‑interchangeable physicochemical and reactivity profiles mean that substituting a chloro, fluoro, iodo, or regioisomeric analog for the 2‑bromo compound without experimental validation risks compromised synthetic yield, altered pharmacological properties, and failed reproducibility in structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(2-Bromobenzoyl)-3-methylpyridine Versus Closest Analogs


Lipophilicity Comparison: XLogP3 Values Across the 2‑Halogenated Benzoylpyridine Series

2-(2-Bromobenzoyl)-3-methylpyridine exhibits the highest computed lipophilicity (XLogP3 = 3.6) within the 2‑halogen series, exceeding the 2‑fluoro (XLogP3 = 3.0), 2‑chloro (XLogP3 = 3.5), and 2‑iodo (XLogP3 = 3.5) analogs [1]. The 3‑bromo regioisomer shares the same XLogP3 value (3.6), but constitutes a positional isomer [2]. A 0.6 log unit difference between the bromo and fluoro derivatives corresponds to an approximately four‑fold difference in partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and non‑specific protein binding in biological assays [3].

Lipophilicity ADME Medicinal Chemistry Lead Optimization

Halogen Leaving‑Group Reactivity Ranking for Palladium‑Catalyzed Cross‑Coupling

The C–Br bond in 2-(2-bromobenzoyl)-3-methylpyridine occupies an optimal reactivity window for palladium‑catalyzed cross‑coupling reactions [1][2]. In the general aryl halide reactivity order (I > Br > Cl >> F), the bromo analog is substantially more reactive than the 2‑chloro analog yet avoids the thermal lability and light sensitivity issues often associated with the 2‑iodo analog [3][4]. This intermediate position makes the bromo compound the preferred choice for sequential coupling strategies where the benzoyl bromide is retained as a orthogonal reactive handle while other functional groups are first elaborated via the pyridine ring or ketone moiety [5].

Cross-Coupling Suzuki Reaction Synthetic Chemistry C–C Bond Formation

Positional Isomer Comparison: 2‑Bromo vs 3‑Bromo Substitution on the Benzoyl Ring

The 2‑bromo substitution on the benzoyl ring of the target compound (CAS 1187167-16-3) places the bromine atom ortho to the carbonyl group, whereas the 3‑bromo isomer (CAS 1187165-38-3) positions it meta [1]. These regioisomers share identical molecular formula (C₁₃H₁₀BrNO), molecular weight (276.13 g/mol), XLogP3 (3.6), and TPSA (30 Ų) [1]. However, the ortho‑bromine can engage in intramolecular halogen–carbonyl electrostatic interactions that alter the conformational ensemble of the benzoyl group, potentially affecting the presentation of the bromine atom to catalytic metal centers in cross‑coupling reactions and to hydrophobic pockets in biological targets [2][3]. The meta‑bromo isomer lacks this intramolecular interaction, resulting in a different conformational preference and steric profile [3].

Regioisomerism Structure-Activity Relationship Molecular Recognition Drug Design

Commercial Availability and Purity Benchmarking Against Halogenated Analogs

2-(2-Bromobenzoyl)-3-methylpyridine is offered at 97% purity from multiple established suppliers, including Fluorochem (via CymitQuimica), Leyan, and abcr, with pricing of approximately 12,188 CNY per gram at the 1‑gram scale from Fluorochem . The 2‑fluoro, 2‑chloro, and 3‑bromo analogs are available at the same purity grade (97%) and identical pricing tier from the same vendor (Fluorochem), indicating parity in commercial accessibility . The 2‑iodo analog is listed as discontinued by CymitQuimica, representing a supply‑chain vulnerability for researchers considering that halogen variant . No melting point, boiling point, or density data are reported by any vendor or in PubChem, indicating that these properties have not been experimentally determined or publicly disclosed for this compound class .

Chemical Procurement Purity Specification Vendor Comparison Supply Chain

Optimal Application Scenarios for 2-(2-Bromobenzoyl)-3-methylpyridine Based on Differentiated Property Profile


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

With the highest XLogP3 (3.6) among the 2‑halogen series, 2-(2-bromobenzoyl)-3-methylpyridine is especially suited for lead series where increased membrane permeability is desired for intracellular target engagement, while avoiding the excessive lipophilicity risks (e.g., metabolic instability, phospholipidosis) that can accompany larger halogen substitutions [1][2]. Relative to the 2‑fluoro analog (XLogP3=3.0), the 0.6 log unit increase translates to a roughly four‑fold higher partition coefficient, providing a measurable boost to passive permeability without the synthetic lability of the iodo derivative [1].

Sequential Cross-Coupling Strategies Using the Benzoyl Bromide as a Latent Reactive Handle

The C–Br bond's intermediate oxidative addition reactivity toward Pd(0) catalysts allows chemists to exploit chemoselectivity in multi‑step syntheses: the bromide can be carried through transformations at the methylpyridine ring or the ketone moiety and subsequently engaged in Suzuki, Heck, or Sonogashira couplings at a late stage, minimizing protecting‑group manipulations and improving overall yield [3][4]. The 2‑chloro analog would require harsher conditions or specialized ligands, while the 2‑iodo analog risks premature reactivity or decomposition during earlier synthetic steps [3].

Regioisomer-Specific Structure–Activity Relationship (SAR) Exploration

When an SAR campaign requires systematic probing of halogen position effects on the benzoyl ring, the ortho‑bromo substitution of 2-(2-bromobenzoyl)-3-methylpyridine provides a distinct conformational and electrostatic profile relative to the meta‑bromo isomer (CAS 1187165‑38‑3) [5][6]. The potential for intramolecular Br···O=C interactions can constrain the benzoyl group orientation, influencing how the bromine atom is presented to a biological target or catalytic metal center—a differentiation that is experimentally testable through comparative biochemical or catalytic assays [6].

Benchmarking Physicochemical Properties in ADME Assays

The well‑defined computed properties (XLogP3=3.6, TPSA=30 Ų, MW=276.13, HBD=0, HBA=2) place 2-(2-bromobenzoyl)-3-methylpyridine within favorable drug‑like chemical space by common oral bioavailability criteria (e.g., Lipinski Rule of Five, Veber rules) [1][7]. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies to calibrate the effect of bromine substitution on membrane transport relative to the fluoro, chloro, and iodo congeners [2].

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